molecular formula C12H5Br5O B3026461 2,3',4,5',6-Pentabromodiphenyl ether CAS No. 446254-81-5

2,3',4,5',6-Pentabromodiphenyl ether

Cat. No.: B3026461
CAS No.: 446254-81-5
M. Wt: 564.7 g/mol
InChI Key: GVGNVZBJVFDAAO-UHFFFAOYSA-N
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Description

2,3’,4,5’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential toxicity. They have been widely used in various consumer products to reduce flammability .

Scientific Research Applications

2,3’,4,5’,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Safety and Hazards

2,3’,4,5’,6-Pentabromodiphenyl ether is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . When heated to decomposition, it emits toxic vapors of Br .

Chemical Reactions Analysis

2,3’,4,5’,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3’,4,5’,6-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further exacerbate its impact .

Comparison with Similar Compounds

2,3’,4,5’,6-Pentabromodiphenyl ether is part of a broader class of PBDEs, which include:

Properties

IUPAC Name

1,3,5-tribromo-2-(3,5-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGNVZBJVFDAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879929
Record name BDE-121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-81-5
Record name 2,3',4,5',6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD19I1V03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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